Benzoic acid 4-azidobutyl ester

Vue d'ensemble

Description

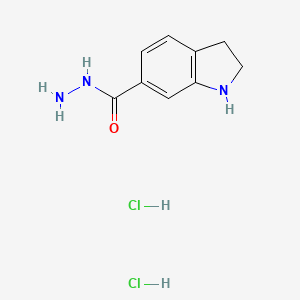

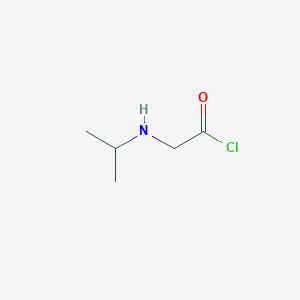

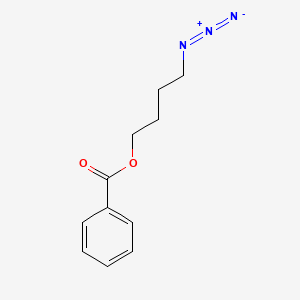

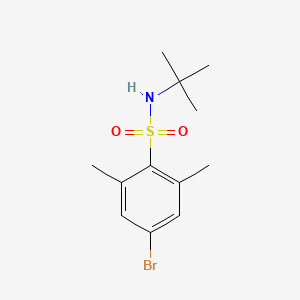

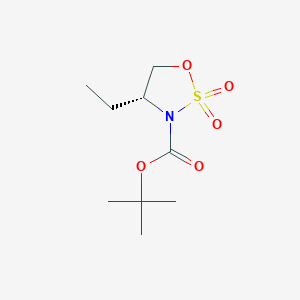

Benzoic acid 4-azidobutyl ester is a chemical compound that contains a total of 32 bonds, including 17 non-hydrogen bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 positively charged nitrogen .

Synthesis Analysis

Benzoic acid esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . The process of synthesis involves three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis

The molecular structure of Benzoic acid 4-azidobutyl ester includes a six-membered aromatic ring, an ester group, and a positively charged nitrogen . The structure also contains 17 non-hydrogen bonds, 9 multiple bonds, 7 rotatable bonds, and 3 double bonds .Chemical Reactions Analysis

Esters, such as Benzoic acid 4-azidobutyl ester, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique

Antioxidant Activity

Benzoic acid 4-azidobutyl ester: has been identified as a compound with potential antioxidant properties. This characteristic is crucial in the prevention of oxidative stress, which can lead to cellular damage and is associated with various diseases, including cancer and heart disease. The antioxidant activity also extends its use in food preservation, where it can inhibit the oxidation of food constituents, thereby extending shelf life and maintaining nutritional quality .

Antibacterial Mechanism

The antibacterial properties of Benzoic acid 4-azidobutyl ester are significant in the fight against foodborne pathogens. It has been shown to cause an increase in oxidative stress in bacteria, leading to cell damage. This mechanism can be harnessed in developing new preservatives for food safety, offering a natural alternative to synthetic additives .

Chemical Synthesis

In the field of synthetic chemistry, Benzoic acid 4-azidobutyl ester serves as an intermediate in the esterification process. Its reactivity with aliphatic alcohols in a continuous flow microwave reactor has been explored, which is a step forward in the efficient synthesis of esters. These esters have applications in the pharmaceutical and fine chemical industries .

Drug Design

The compound’s role in drug design is based on its ability to act as a linker or a head group in the synthesis of novel compounds. These compounds can be tailored for specific therapeutic activities, such as targeting resistant strains of bacteria or developing new classes of medications .

Molecular Docking

Benzoic acid 4-azidobutyl ester: has shown promise in molecular docking studies, where it exhibits strong binding affinities to certain enzymes. This application is particularly relevant in the development of drug candidates, where the compound can be used to inhibit enzymes that are essential for the survival of pathogenic organisms .

Food Spoilage Prevention

Due to its antimicrobial properties, Benzoic acid 4-azidobutyl ester can be used to prevent the spoilage of food. It can act as a natural additive, reducing the risk of contamination and extending the freshness of food products without the need for synthetic preservatives .

Mécanisme D'action

Target of Action

Benzoic acid 4-azidobutyl ester, like other benzoate compounds, primarily targets the nervous system . It acts as a local anesthetic, inhibiting nerve impulses and resulting in a loss of local sensation . This makes it useful for local surgery and treatment .

Mode of Action

The compound interacts with specific receptors on the sodium ion (Na+) channel on the nerve membrane . It inhibits the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a reduction of the membrane’s excitability without affecting the resting potential .

Biochemical Pathways

Benzoic acid 4-azidobutyl ester is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are responsible for the formation of benzoic acid and its derivatives, which are important structural elements in a large number of natural products .

Pharmacokinetics

The pharmacokinetics of benzoic acid 4-azidobutyl ester would be similar to other local anesthetics. The onset of action is related to its pKa, and its duration of action is associated with the extent of protein binding . Its potency is correlated to lipid solubility in vitro, but less so in vivo . The intrinsic vasodilator activity varies between drugs and influences potency and duration of action .

Result of Action

The primary result of the action of benzoic acid 4-azidobutyl ester is local anesthesia, or the loss of sensation in a specific area without loss of consciousness . This is achieved through its interaction with the sodium ion channels on nerve membranes, inhibiting nerve impulses .

Orientations Futures

Esters, including Benzoic acid 4-azidobutyl ester, have several commercial and synthetic applications. For instance, polyester molecules make excellent fibers and are used in many fabrics . Furthermore, esters can be synthesized from trans-esterification reactions, which could be a potential area for future research .

Propriétés

IUPAC Name |

4-azidobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISOTFNZYJORQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobutyl benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)

![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)